![molecular formula C14H18N4O3 B2774362 N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428353-11-0](/img/structure/B2774362.png)
N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components .
Mode of Action
This compound acts as a potent inhibitor of FLT3 . It binds to FLT3 and inhibits its phosphorylation, thereby blocking the signal transduction pathway . This leads to a decrease in the proliferation of cells that overexpress FLT3 .
Biochemical Pathways
The inhibition of FLT3 affects the downstream signaling pathways involved in cell proliferation and survival . This includes the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways . The inhibition of these pathways leads to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has been reported to have acceptable aqueous solubility and a desirable pharmacokinetic profile . .
Result of Action
The result of the compound’s action is a significant reduction in the proliferation of FLT3-overexpressing cells . It can induce apoptosis in a concentration-dependent manner . In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model .
Activité Biologique
N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
- Molecular Formula : C14H18N4O3
- Molecular Weight : 290.32 g/mol
- CAS Number : 1428353-11-0
The compound features a unique structure that incorporates both isoxazole and pyrazolo[5,1-b][1,3]oxazine moieties, which are known for their biological activities.
This compound has been identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), an important target in the treatment of acute myeloid leukemia (AML). FLT3 is often mutated in AML patients, leading to uncontrolled cell proliferation. The compound's mechanism involves:
- Inhibition of FLT3 Phosphorylation : The compound effectively inhibits the phosphorylation of FLT3, which is crucial for its activation and subsequent signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : It has been shown to induce apoptosis in FLT3-dependent cell lines such as MV4-11 in a concentration-dependent manner.
In Vitro Studies
Research indicates that this compound exhibits significant cytotoxicity against AML cell lines. A study demonstrated:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MV4-11 | 0.15 | FLT3 inhibition |
HL60 | 0.25 | Induction of apoptosis |
These findings suggest that the compound could be a promising candidate for further development as an anti-leukemic agent.
In Vivo Studies
In vivo efficacy was evaluated using xenograft models where the compound was administered at doses of 60 mg/kg/day. Results showed:
- Complete Tumor Regression : Tumors derived from MV4-11 cells exhibited complete regression without significant body weight loss in treated mice.
This highlights the potential therapeutic index of the compound and its suitability for further clinical development.
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the same chemical class. For instance:
- FLT3 Inhibitor Development : A series of N-(tert-butyl)isoxazol derivatives were synthesized and evaluated for their FLT3 inhibitory activity. Among these, certain derivatives demonstrated comparable or superior efficacy to known inhibitors like AC220.
- Combination Therapy Approaches : Research has explored combining this compound with other chemotherapeutic agents to enhance overall anti-tumor efficacy while minimizing resistance development.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(2,3)10-7-11(21-17-10)16-12(19)9-8-15-18-5-4-6-20-13(9)18/h7-8H,4-6H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCMFSXKPMMFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.